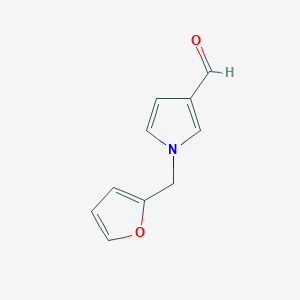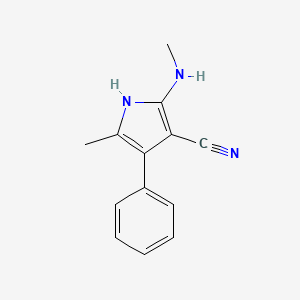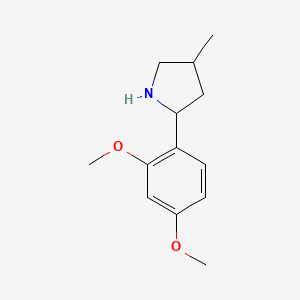![molecular formula C39H76N2 B12871097 1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-methyl-piperazine](/img/structure/B12871097.png)
1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-methyl-piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-methyl-piperazine is a complex organic compound characterized by its unique structure, which includes a piperazine ring substituted with long-chain alkenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-methyl-piperazine typically involves the following steps:
Formation of Alkenyl Chains: The alkenyl chains are synthesized through a series of reactions, including Wittig reactions and olefin metathesis.
Piperazine Ring Formation: The piperazine ring is formed through cyclization reactions involving appropriate diamines and dihaloalkanes.
Substitution Reactions: The alkenyl chains are then attached to the piperazine ring through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, including temperature control, solvent selection, and catalyst use.
Chemical Reactions Analysis
Types of Reactions
1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-methyl-piperazine undergoes various chemical reactions, including:
Oxidation: The alkenyl groups can be oxidized to form epoxides or diols.
Reduction: The double bonds in the alkenyl chains can be reduced to form saturated alkyl chains.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).
Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products
Epoxides and Diols: Formed from the oxidation of alkenyl groups.
Saturated Alkyl Chains: Resulting from the reduction of double bonds.
Substituted Piperazines: Products of nucleophilic substitution reactions.
Scientific Research Applications
1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-methyl-piperazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific receptors or enzymes.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-methyl-piperazine involves its interaction with specific molecular targets. The compound’s long alkenyl chains allow it to integrate into lipid membranes, potentially disrupting membrane integrity and function. Additionally, the piperazine ring can interact with various receptors or enzymes, modulating their activity and leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-piperazine: Lacks the methyl group on the piperazine ring.
1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-ethyl-piperazine: Contains an ethyl group instead of a methyl group on the piperazine ring.
Uniqueness
1-[(Z)-1-[(Z)-Hexadec-8-enyl]octadec-9-enyl]-4-methyl-piperazine is unique due to the presence of both long alkenyl chains and a methyl-substituted piperazine ring. This combination of structural features contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C39H76N2 |
|---|---|
Molecular Weight |
573.0 g/mol |
IUPAC Name |
1-methyl-4-[(8Z,25Z)-tetratriaconta-8,25-dien-17-yl]piperazine |
InChI |
InChI=1S/C39H76N2/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-39(41-37-35-40(3)36-38-41)33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h17-20,39H,4-16,21-38H2,1-3H3/b19-17-,20-18- |
InChI Key |
BBOGJDUMFCVAOZ-CLFAGFIQSA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(CCCCCCC/C=C\CCCCCCC)N1CCN(CC1)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(CCCCCCCC=CCCCCCCC)N1CCN(CC1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Nitrobenzo[d]oxazol-4-amine](/img/structure/B12871020.png)
![1-{5-[3-(1,3-Dioxolan-2-yl)phenyl]-2-thienyl}ethanone](/img/structure/B12871030.png)
![6-Iodobenzo[d]oxazole-2-carbonitrile](/img/structure/B12871037.png)
![Benzo[d]oxazole-2,7-dicarbonitrile](/img/structure/B12871038.png)



![1-(4,6-Bis(methoxycarbonyl)-[1,1'-biphenyl]-2-yl)-2-methyl-1H-pyrazol-2-ium iodide](/img/structure/B12871058.png)
![(S)-2'-(Diphenylphosphino)-4,4',6,6'-tetramethyl-[1,1'-biphenyl]-2-amine](/img/structure/B12871062.png)




![Benzo[d]oxazole-2,5-dicarbaldehyde](/img/structure/B12871105.png)
